molecular formula C14H17N3O4S B5321609 4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid

4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid

Cat. No.: B5321609
M. Wt: 323.37 g/mol
InChI Key: IKFYYJCWXIDPKM-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid typically involves the condensation of benzimidazole derivatives with piperidine carboxylic acid derivatives. One common method includes the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with benzimidazole under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid is unique due to its combination of a benzimidazole ring with a piperidine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-22(20,21)16-8-6-14(7-9-16,13(18)19)17-10-15-11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFYYJCWXIDPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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